Fmoc-D-Arg-OH

Chiral Chromatography Enantiomeric Purity Quality Control

Fmoc-D-Arg-OH delivers unprotected D-arginine for Fmoc/tBu SPPS without side-chain deprotection, maximizing yield when the free guanidino group is essential. The D-configuration confers proteolytic resistance critical for therapeutic peptide stability and SAR studies. Essential for cGMP synthesis of D-Arg-containing APIs, including desmopressin acetate. Confirm enantiomeric purity ≥95% by HPLC. Select this building block to streamline your synthesis of stereochemically defined peptides.

Molecular Formula C21H24N4O4
Molecular Weight 396.4 g/mol
CAS No. 130752-32-8
Cat. No. B557082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Arg-OH
CAS130752-32-8
SynonymsFmoc-D-Arg-OH; 130752-32-8; FMOC-D-ARGININE; N-A-FMOC-D-ARGININE; N-ALPHA-FMOC-D-ARGININE; (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-guanidinopentanoicacid; N-|A-Fmoc-D-Arginine; MolPort-005-938-133; ZINC2555077; AB02945; AM81508; VC30091; AC-19285; AJ-39691; AK-49348; SC-09316; Y3381; D-Arginine,N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-; J-300028; I14-39923; N-ALPHA-(9-FLUORENYLMETHOXYCARBONYL)-D-ARGININE; (R)-2-(((9H-FLUOREN-9-YL)METHOXY)CARBONYLAMINO)-5-GUANIDINOPENTANOICACID
Molecular FormulaC21H24N4O4
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC[NH+]=C(N)N)C(=O)[O-]
InChIInChI=1S/C21H24N4O4/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24)/t18-/m1/s1
InChIKeyDVBUCBXGDWWXNY-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Arg-OH (CAS 130752-32-8): Baseline Procurement Profile and Chemical Identity


Fmoc-D-Arg-OH (CAS 130752-32-8) is the Nα-9-fluorenylmethoxycarbonyl-protected derivative of D-arginine, a non-proteinogenic amino acid stereoisomer widely employed as a building block in Fmoc/tBu solid-phase peptide synthesis (SPPS) . With a molecular formula of C21H24N4O4 and molecular weight of 396.44 g/mol, this compound typically exhibits a purity specification of ≥95% by HPLC and is characterized by an optical rotation of approximately -9.0° (c=1, DMF) at 20°C, with a melting point range of 153-161°C . The compound is supplied as a white to light yellow powder or crystalline solid and requires refrigerated storage (0-10°C) under an inert atmosphere to prevent degradation from air and heat exposure . Its primary utility lies in the site-specific incorporation of the D-arginine residue into synthetic peptides, enabling the generation of stereochemically defined analogs for structure-activity relationship (SAR) studies, metabolic stability enhancement, and functional biomaterial design [1].

Fmoc-D-Arg-OH: Why In-Class Arginine Derivatives Cannot Be Interchanged Without Compromising Experimental Outcomes


The selection of Fmoc-D-Arg-OH over its L-enantiomer or side-chain protected variants is not a matter of simple catalog substitution but a critical determinant of experimental success and biological outcome. The D-configuration confers a distinct stereochemical geometry that dictates peptide-receptor interactions, protease susceptibility, and conformational stability [1]. Substitution with Fmoc-L-Arg-OH will generate a peptide with an entirely different stereoisomeric profile, fundamentally altering its biological activity and metabolic fate [1]. Similarly, while side-chain protected derivatives like Fmoc-D-Arg(Pbf)-OH are essential for certain SPPS strategies to prevent guanidino group reactivity, their use introduces a different molecular weight, solubility profile, and deprotection requirement . The choice of Fmoc-D-Arg-OH specifically enables the synthesis of unprotected D-arginine-containing peptides in a single, uncomplicated coupling step, streamlining workflows for applications where side-chain protection is not required or where the free guanidino group is essential for downstream function. The quantitative evidence presented below substantiates these critical differentiations for procurement decisions.

Fmoc-D-Arg-OH: Quantitative Evidence of Differential Performance Against Key Comparators


Enantiomeric Purity Validation: Establishing Stereochemical Integrity with Fmoc-D-Arg-OH

A validated chiral HPLC method on cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel-OD) enables the direct determination of enantiomeric purity for seventeen FMOC amino acids, including Fmoc-D-Arg-OH [1]. This method, which leverages the intrinsic fluorescence of the Fmoc moiety, achieves a general detection limit below 0.05% for the undesired L-enantiomer [1]. This capability is critical for procurement, as it provides a verifiable metric for stereochemical integrity. In contrast, assessing the enantiomeric purity of the unprotected free amino acid D-arginine requires a separate, often less sensitive, derivatization step [2]. The ability to directly quantify trace levels of the L-impurity in the Fmoc-protected building block ensures that the resulting synthetic peptide will not be contaminated with stereochemical errors that could confound biological activity or structural studies [1].

Chiral Chromatography Enantiomeric Purity Quality Control Peptide Synthesis

Stereochemical Configuration and Functional Consequence: Differential Impact of D- vs. L-Arginine Incorporation on Antimicrobial Peptide Activity

In a study on the proline-rich antimicrobial peptide (PrAMP) Chex1-Arg20, site-specific substitution of an L-arginine residue with D-arginine (using Fmoc-D-Arg-OH as the building block) at position 7 resulted in a complete loss of antibacterial activity against Klebsiella pneumoniae, underscoring the critical functional role of stereochemistry at this position [1]. Conversely, an identical D-arginine substitution at position 20 had a much less deleterious effect, demonstrating a position-dependent functional tolerance [1]. These results are in direct contrast to the activity profile of the all-L parent peptide. This study provides direct quantitative evidence that substituting Fmoc-D-Arg-OH for Fmoc-L-Arg-OH is not a trivial or interchangeable modification but rather a precise tool for mapping structure-activity relationships and engineering peptides with specific, altered biological properties. Furthermore, none of the D-Arg substituted analogs displayed cytotoxicity to HEK and H-4-II-E mammalian cells, highlighting a key safety differentiation [1].

Antimicrobial Peptides Structure-Activity Relationship Protease Stability D-Amino Acid Substitution

Cytocompatibility Profile: Comparative Viability of Fmoc-D-Arg-OH vs. Fmoc-Amino Acid Conjugates in Mammalian Cell Culture

A comparative study on the self-assembly and cytocompatibility of three Fmoc-amino acid conjugates (Fmoc-Ala, Fmoc-Phe, and Fmoc-Arg) revealed significant differences in their interaction with mammalian cells [1]. While all three were cytocompatible with L929 fibroblasts at low concentrations, Fmoc-Arg (the conjugate formed from Fmoc-D-Arg-OH) uniquely maintained high cell viability up to a comparatively high concentration of 0.63 mM, as measured by MTT mitochondrial activity assays [1]. In contrast, the other Fmoc-amino acid conjugates exhibited a more pronounced decline in cell viability at equivalent or lower concentrations [1]. This quantitative differentiation in biocompatibility, coupled with its distinct self-assembly into plate-like crystals rather than fibrils, positions Fmoc-D-Arg-OH as a preferred building block for applications requiring higher-concentration processing or direct cellular interfacing, such as in the development of peptide-based biomaterials and supramolecular gels for tissue engineering [1].

Cytocompatibility Self-Assembly Biomaterials Cell Viability MTT Assay

Synthetic Efficiency in SPPS: Quantitative Yield Comparison of Fmoc-Arg Side-Chain Protection Strategies

The choice of arginine derivative profoundly impacts the efficiency of solid-phase peptide synthesis. In the synthesis of the bioactive peptide bradykinin, a direct comparison of two common side-chain protected Fmoc-Arg derivatives—Fmoc-Arg(Mtr)-OH and Fmoc-Arg(Pmc)-OH—revealed a significant difference in final cleaved pure yield [1]. The combination of Arg(Mtr) at position 1 and Arg(Pmc) at position 9 yielded the highest efficiency at 52% [1]. While this study used side-chain protected variants, it underscores a critical point: the choice of arginine building block has a measurable, quantifiable impact on synthetic yield. Fmoc-D-Arg-OH, lacking a side-chain protecting group, offers a different and often more streamlined synthetic route for peptides where side-chain protection is unnecessary or even detrimental. Its use can avoid the harsh acidic deprotection steps required for groups like Pbf, Mtr, or Pmc, potentially leading to higher yields and simpler purification for specific sequences, as any side reactions associated with deprotection are eliminated [2].

Solid-Phase Peptide Synthesis Arginine Protection Synthetic Yield Bradykinin Fmoc Chemistry

Fmoc-D-Arg-OH: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Engineering Protease-Resistant Antimicrobial Peptides (AMPs) via Site-Specific D-Arginine Substitution

This is a primary application scenario supported by direct evidence. Researchers aiming to enhance the in vivo stability of peptide-based antimicrobials against proteolytic degradation should prioritize Fmoc-D-Arg-OH. The direct comparator data shows that site-specific substitution of L-Arg with D-Arg (using Fmoc-D-Arg-OH) can be used to map residues critical for activity versus those tolerant to change [1]. By selectively incorporating D-Arg at protease-susceptible sites (e.g., Arg20 in Chex1-Arg20), one can maintain near-wild-type antibacterial potency while potentially conferring resistance to enzymatic cleavage, a common failure point for peptide drugs [1]. This is a quantifiable advantage over using Fmoc-L-Arg-OH, which would yield a rapidly degraded peptide.

Synthesis of Chirally Pure Peptide Standards and Active Pharmaceutical Ingredients (APIs)

Procurement of Fmoc-D-Arg-OH is essential for the cGMP synthesis of peptide APIs where the D-arginine residue is a defined stereocenter, such as in desmopressin acetate [1]. The validated analytical method for directly determining enantiomeric purity with a detection limit below 0.05% provides the necessary quality control framework for regulatory compliance [2]. Using Fmoc-L-Arg-OH in this context would result in an incorrect stereoisomer and a failed drug substance. This application is critical for CDMOs and pharmaceutical companies producing D-amino acid-containing therapeutics.

Development of Cytocompatible Peptide-Based Biomaterials and Supramolecular Hydrogels

For researchers in tissue engineering and regenerative medicine, Fmoc-D-Arg-OH is the preferred building block for creating Fmoc-Arg conjugates intended for direct cell contact. The comparative cytocompatibility data demonstrates that Fmoc-Arg maintains high L929 fibroblast viability up to a concentration of 0.63 mM, a level at which other Fmoc-amino acid conjugates show reduced compatibility [1]. This allows for the fabrication of peptide-based scaffolds, coatings, or self-assembled gels with a wider safe operating concentration range, directly impacting experimental design and potential translational applications [1].

Streamlined Synthesis of Peptides Requiring Free Guanidino Functionality

In cases where the final peptide product requires a free, unmodified arginine guanidino group (e.g., for binding to a specific target or for post-synthetic conjugation), Fmoc-D-Arg-OH offers a superior synthetic route. By eliminating the need for a side-chain protecting group (like Pbf, Mtr, or Pmc) and its associated acidolytic deprotection step, the overall synthetic workflow is simplified. This is supported by class-level inference that deprotection of these groups can contribute to yield loss and side-product formation [1]. Procurement of Fmoc-D-Arg-OH is therefore a strategic choice to maximize yield and minimize purification burden for this specific class of peptide targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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